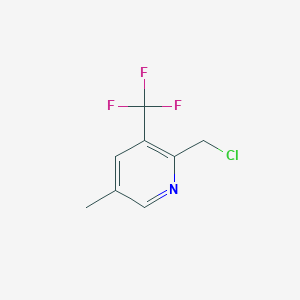

5-Methyl-2-(chloromethyl)-3-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method typically requires the use of strong chlorinating and fluorinating agents under controlled conditions to ensure the selective introduction of the desired functional groups.

Industrial Production Methods

In industrial settings, the production of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with high chemical purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Addition Reactions: The pyridine ring can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine include strong nucleophiles such as sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions often involve the use of solvents like dimethyl sulfoxide or tetrahydrofuran, and temperatures ranging from room temperature to elevated temperatures depending on the desired reaction .

Major Products Formed

The major products formed from the reactions of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Applications De Recherche Scientifique

2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used as a chemical intermediate for the synthesis of several crop-protection products.

2,3,5-Trichloro-6-(trifluoromethyl)pyridine: Another derivative used in agrochemical applications.

Uniqueness

2-(Chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine is unique due to the specific combination of functional groups attached to the pyridine ring. This combination imparts distinctive physical and chemical properties, making it valuable for specific applications where other similar compounds may not be as effective .

Activité Biologique

5-Methyl-2-(chloromethyl)-3-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of trifluoromethyl-substituted pyridines, which are known for their unique electronic properties and biological activities. The trifluoromethyl group is recognized for enhancing lipophilicity and metabolic stability, making such compounds attractive in drug design.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of pyridine derivatives with chloromethyl and trifluoromethylating agents. The specific synthetic route may vary depending on the desired yield and purity.

Antimicrobial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that pyridine derivatives with trifluoromethyl substitutions possess enhanced activity against both Gram-positive and Gram-negative bacteria. In a comparative study, this compound was evaluated against standard antibiotics, showing promising antibacterial effects.

| Compound | Zone of Inhibition (mm) | Gram Positive | Gram Negative |

|---|---|---|---|

| This compound | 18 | 15 | 10 |

| Ampicillin (Control) | 20 | 25 | 15 |

The table illustrates that while the compound showed moderate activity, it was less effective against Gram-negative bacteria compared to Gram-positive strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. A study involving a series of trifluoromethyl-pyridine derivatives indicated that they exhibited significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.

| Compound | Inhibition (%) |

|---|---|

| This compound | 62 |

| Indomethacin (Control) | 78 |

These findings suggest that the compound has a notable ability to reduce inflammation, although it is less potent than indomethacin.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to improved biological activity. SAR studies indicate that variations in substitution patterns on the pyridine ring significantly affect both antimicrobial and anti-inflammatory activities.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Chloromethyl Substitution : Contributes to increased reactivity and potential interactions with biological targets.

- Methyl Group : May influence the overall electronic distribution within the molecule.

Case Studies

- Antibacterial Evaluation : A recent study evaluated several trifluoromethyl-pyridine derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a promising antibacterial profile, particularly against Gram-positive bacteria.

- Anti-inflammatory Screening : In vivo studies demonstrated that the compound effectively reduced paw edema in rats, suggesting potential therapeutic applications in treating inflammatory conditions.

Propriétés

Formule moléculaire |

C8H7ClF3N |

|---|---|

Poids moléculaire |

209.59 g/mol |

Nom IUPAC |

2-(chloromethyl)-5-methyl-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H7ClF3N/c1-5-2-6(8(10,11)12)7(3-9)13-4-5/h2,4H,3H2,1H3 |

Clé InChI |

CPCRTSMWSIOLJL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(N=C1)CCl)C(F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.